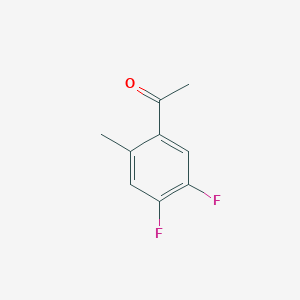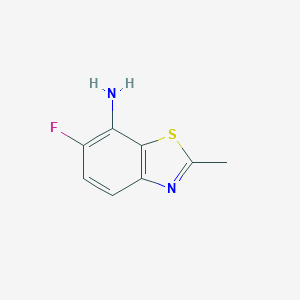
6-Fluoro-2-methyl-1,3-benzothiazol-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-2-methyl-1,3-benzothiazol-7-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a benzothiazole derivative that has a fluorine atom and a methyl group attached to its molecular structure. The purpose of
Mecanismo De Acción
The mechanism of action of 6-Fluoro-2-methyl-1,3-benzothiazol-7-amine is not fully understood. However, studies have suggested that this compound may exert its biological effects through the inhibition of certain enzymes and proteins involved in cell proliferation and survival. It has also been proposed that 6-Fluoro-2-methyl-1,3-benzothiazol-7-amine may induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
6-Fluoro-2-methyl-1,3-benzothiazol-7-amine has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been found to inhibit cell proliferation and induce apoptosis. It has also been reported to have antibacterial, antifungal, and antiviral properties, suggesting its potential as an antimicrobial agent. Additionally, 6-Fluoro-2-methyl-1,3-benzothiazol-7-amine has been investigated as a fluorescent probe for detecting metal ions in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-Fluoro-2-methyl-1,3-benzothiazol-7-amine in lab experiments is its potential as a versatile tool in medicinal chemistry. Its ability to inhibit cancer cell growth and induce apoptosis makes it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of 6-Fluoro-2-methyl-1,3-benzothiazol-7-amine in vivo.
Direcciones Futuras
There are several future directions for the study of 6-Fluoro-2-methyl-1,3-benzothiazol-7-amine. One area of research is the development of new drugs based on this compound. Further studies are needed to determine the potential of 6-Fluoro-2-methyl-1,3-benzothiazol-7-amine as a therapeutic agent for various diseases, including cancer and infectious diseases. Another area of research is the investigation of the mechanism of action of this compound. More studies are needed to elucidate the molecular targets and pathways involved in the biological effects of 6-Fluoro-2-methyl-1,3-benzothiazol-7-amine. Additionally, the potential toxicity and safety of this compound in vivo need to be further explored. Finally, the use of 6-Fluoro-2-methyl-1,3-benzothiazol-7-amine as a fluorescent probe for detecting metal ions in biological systems is an area of research that warrants further investigation.
Métodos De Síntesis
The synthesis of 6-Fluoro-2-methyl-1,3-benzothiazol-7-amine involves the reaction of 6-fluoro-2-methylbenzenethiol with carbon disulfide and sodium hydroxide to form 6-fluoro-2-methylbenzothiazole-7-carbonitrile. This intermediate compound is then reduced with hydrogen gas in the presence of a palladium catalyst to yield 6-Fluoro-2-methyl-1,3-benzothiazol-7-amine.
Aplicaciones Científicas De Investigación
6-Fluoro-2-methyl-1,3-benzothiazol-7-amine has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs. This compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. It has also been found to possess antimicrobial, antifungal, and antiviral properties. Furthermore, 6-Fluoro-2-methyl-1,3-benzothiazol-7-amine has been investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.
Propiedades
Número CAS |
188787-71-5 |
|---|---|
Nombre del producto |
6-Fluoro-2-methyl-1,3-benzothiazol-7-amine |
Fórmula molecular |
C8H7FN2S |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
6-fluoro-2-methyl-1,3-benzothiazol-7-amine |
InChI |
InChI=1S/C8H7FN2S/c1-4-11-6-3-2-5(9)7(10)8(6)12-4/h2-3H,10H2,1H3 |
Clave InChI |
BEHAPACJZQDSBS-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C(=C(C=C2)F)N |
SMILES canónico |
CC1=NC2=C(S1)C(=C(C=C2)F)N |
Sinónimos |
7-Benzothiazolamine,6-fluoro-2-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



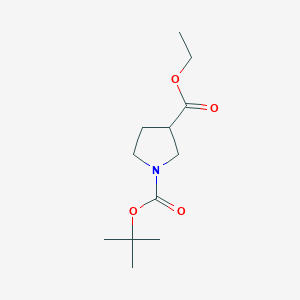
![Carbamic acid, [1-(hydroxymethyl)-2-butenyl]-, 1,1-dimethylethyl ester, [S-(E)]-](/img/structure/B63422.png)
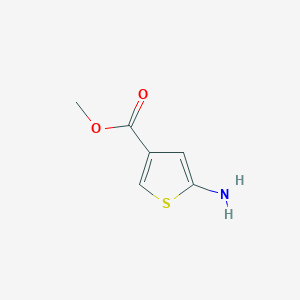

![2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde](/img/structure/B63431.png)

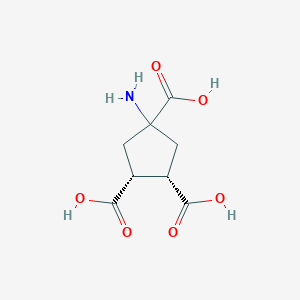


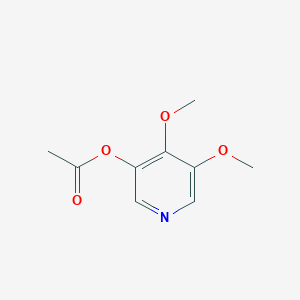

![(3S)-3-{2-[(Methanesulfonyl)oxy]ethoxy}-4-(triphenylmethoxy)butyl methanesulfonate](/img/structure/B63446.png)
